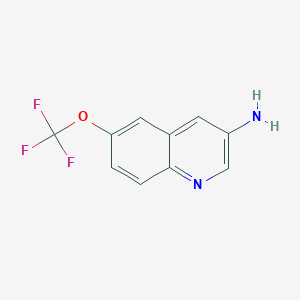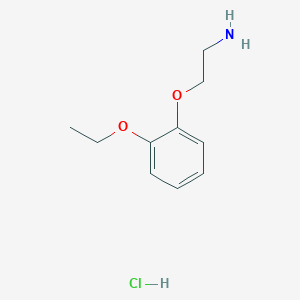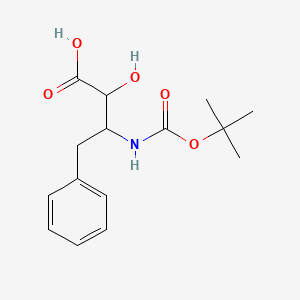
3-Quinolinamine, 6-(trifluoromethoxy)-
Overview
Description
“3-Quinolinamine, 6-(trifluoromethoxy)-” is a chemical compound with the formula C10H7F3N2O and a molecular weight of 228.18 . Its IUPAC name is 6-(trifluoromethoxy)quinolin-3-amine .
Synthesis Analysis
Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis
The molecular structure of “3-Quinolinamine, 6-(trifluoromethoxy)-” can be represented by the SMILES string: FC(F)(F)OC1=CC=C2N=CC(N)=CC2=C1 .Chemical Reactions Analysis
The most atom economical C-H trifluoromethoxylation of arenes and heteroarenes remains a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .Scientific Research Applications
Synthesis and Chemical Applications
Synthon for Benzothiazole and Benzoxazole
Dianions derived from 2-mercaptoaniline and 2-hydroxyaniline react with trifluoromethyl-substituted anilines and quinolinamines, including 3-trifluoromethylquinoline-4-amine, to form 2-substituted benzothiazole and benzoxazole. The CF3 group plays a pivotal role in this reaction (Kiselyov et al., 1994).
Fluorinated Furo- and Pyrrolo[3,4-b]quinoxaline Synthesis
The compound is involved in the synthesis of fluorinated quinoxaline derivatives, which are significant in various chemical applications (Kotovskaya et al., 1999).
Rhodium(III)-Catalyzed Conjugate Addition
The trifluoromethyl group in 3-Quinolinamine, 6-(trifluoromethoxy)- plays a central role in medicinal chemistry for the site-selective incorporation into biologically active molecules. It's used in Rhodium(III)-catalyzed conjugate additions (Ko et al., 2022).
Formation of Quinoxalines
Aqueous hydrofluoric acid catalyzes the synthesis of 2,3,6-substituted quinoxalines, showcasing the versatility of 3-Quinolinamine, 6-(trifluoromethoxy)- in chemical syntheses (Shekhar et al., 2014).
Biological and Pharmacological Research
Antileishmanial Activity
Analogues of 3-Quinolinamine, 6-(trifluoromethoxy)- have been studied for their potential in treating Leishmania donovani infections, highlighting its significance in antiparasitic drug development (Johnson & Werbel, 1983).
Antimalarial Drug Design
Trifluoromethyl substitution, a feature of 3-Quinolinamine, 6-(trifluoromethoxy)-, enhances antimalarial response in novel drug designs, particularly against resistant strains of Plasmodium (Romero, 2019).
Material Science and Photophysical Properties
- Optical and Morphological Studies: Y-shaped tri-fluoromethyl substituted quinoxaline derivatives exhibit significant solvatochromism and aggregation-induced emission properties, indicating potential applications in material science and photophysics (Rajalakshmi & Palanisami, 2020).
Mechanism of Action
Trifluoromethoxy (OCF3) groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity .
Safety and Hazards
properties
IUPAC Name |
6-(trifluoromethoxy)quinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(14)5-15-9/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQIBMWSVRMIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)

amine hydrochloride](/img/structure/B3078438.png)
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)
![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)


![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)